N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-13-8-9-14(2)18-17(13)22-20(26-18)23(12-15-6-3-4-10-21-15)19(24)16-7-5-11-25-16/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXVVDUJINMNGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor and antimicrobial properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| Molecular Formula | C_{19}H_{20}N_{4}O_{2}S |
| Molecular Weight | 368.45 g/mol |
| CAS Number | 1050205-38-3 |
The structure includes a benzo[d]thiazole moiety and a pyridine group, which are known for their biological activities, particularly in cancer therapy and antimicrobial applications.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, research on derivatives of benzo[d]thiazole and furan has shown promising results against various cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the inhibition of DNA-dependent enzymes and potential interaction with cellular receptors that regulate proliferation and apoptosis.
- Cell Line Studies : In vitro assays conducted on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that compounds with similar structures exhibit cytotoxic effects. For example, IC50 values for related compounds were reported as follows:
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds containing thiazole and furan rings have been documented to possess broad-spectrum antimicrobial activity.
- In Vitro Testing : Studies have shown that derivatives of similar compounds exhibit significant antibacterial activity against various strains, indicating that the presence of the thiazole ring enhances interaction with bacterial cell membranes or intracellular targets .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Benzo[d]thiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol.
- Alkylation with Pyridinylmethyl Halide : The benzo[d]thiazole core is then alkylated using pyridin-2-ylmethyl halides in the presence of a base such as potassium carbonate.
- Coupling with Furan Derivatives : The final step involves coupling with furan derivatives to form the carboxamide linkage using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Antitumor Studies : A study evaluated a series of thiazole derivatives for their ability to inhibit cell proliferation in lung cancer models, showing that structural modifications can significantly enhance efficacy .
- Antimicrobial Research : Another investigation highlighted the effectiveness of thiazole-containing compounds against resistant bacterial strains, suggesting that this class of compounds could be developed into novel antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous benzothiazole derivatives to highlight key differences in molecular architecture, substituents, and physicochemical properties.
Structural and Substituent Analysis
The following table summarizes critical structural distinctions:
Key Observations:
Benzothiazole Substituents: The target compound and CAS 922470-09-5 share 4,7-dimethyl groups on the benzothiazole, which confer hydrophobicity and electron-donating effects.
Pyridine Position :
- The pyridin-2-ylmethyl group in the target compound and CAS 922470-09-5 may influence binding orientation compared to the pyridin-3-ylmethyl group in CAS 891115-59-4. Positional differences alter spatial arrangements and electronic interactions with biological targets .
CAS 922470-09-5 features a butanamide chain with a benzylsulfonyl group, adding steric bulk and sulfone-mediated polarity. CAS 891115-59-6 incorporates a dihydrodioxine carboxamide, which introduces conformational rigidity and oxygen-rich motifs .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is unspecified, but CAS 922470-09-5 (493.6 g/mol) is heavier due to the benzylsulfonyl-butanamide chain, while CAS 891115-59-6 (463.5 g/mol) is lighter despite its dimethoxy and dihydrodioxine groups .
- Solubility and Polarity : Dimethoxy substituents in CAS 891115-59-6 likely improve water solubility compared to dimethyl groups. The benzylsulfonyl group in CAS 922470-09-5 may reduce solubility due to increased hydrophobicity .
Hypothetical Implications for Bioactivity
While experimental data are unavailable, structural trends suggest:
- The furan-2-carboxamide in the target compound may enhance binding to aromatic-rich pockets in enzymes or receptors.
- Pyridin-3-ylmethyl in CAS 891115-59-6 could alter target selectivity compared to pyridin-2-ylmethyl analogs.
- The benzylsulfonyl group in CAS 922470-09-5 might interact with cysteine residues or metal ions in biological systems .
Limitations
- Scope of Evidence : The comparison relies solely on structural and molecular weight data; functional or synthetic studies are absent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
